molecular formula C19H25N5 B2410461 4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide CAS No. 524057-32-7

4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide

Cat. No.: B2410461
CAS No.: 524057-32-7
M. Wt: 323.444
InChI Key: WFROMEGOURCVLP-UHFFFAOYSA-N
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Description

4-benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C19H25N5 and its molecular weight is 323.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Hyperglycemic Evaluation

Carboximidamides, including 4-Benzyl-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide, have been synthesized and evaluated for their anti-hyperglycemic effects. These compounds showed significant potential in reducing blood glucose levels and ameliorating pathological effects on liver and kidney functions in streptozotocin-induced diabetes models, comparable or more effective than metformin (Moustafa et al., 2021).

Microwave Assisted Synthesis and Antibacterial Activity

Research involving the synthesis of piperidine containing pyrimidine imines, including variants of this compound, highlighted their antibacterial properties. These compounds were created using microwave irradiation and exhibited notable antibacterial activity (C.Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Complex Studies

Studies on molecular complexes involving similar compounds have been conducted to understand their crystal structures and interactions with other molecules. These studies contribute to the knowledge of how such compounds interact at the molecular level, which is crucial for pharmaceutical applications (Lynch, Sandhu, & Parsons, 2000).

Selective Activation of Human Small-Conductance Ca2+-Activated K+ Channels

Research has been conducted on compounds structurally related to this compound for their potential to selectively activate specific subtypes of human small-conductance Ca2+-activated K+ channels. These studies are significant in understanding the therapeutic potentials of such compounds in various medical applications (Hougaard et al., 2009).

Synthesis and Antimicrobial Activity Screening

Various derivatives of pyrimidine carbonitrile, including compounds similar to this compound, have been synthesized and tested for antimicrobial activity. These compounds demonstrated significant potential against various bacterial and fungal strains (Bhat & Begum, 2021).

Antifungal Effect on Important Types of Fungi

Research on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, closely related to the compound , revealed their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger, indicating potential applications in antifungal treatments (Jafar et al., 2017).

Synthesis, Spectral Analysis and Biological Evaluation

Studies on the synthesis and biological evaluation of oxadiazole-bearing compounds, structurally related to this compound, have been conducted. These compounds showed potential as inhibitors of butyrylcholinesterase enzyme and were subjected to molecular docking studies to understand their interaction with human proteins (Khalid et al., 2016).

Synthesis and Anti-Acetylcholinesterase Activity

Similar compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies are essential for understanding the potential therapeutic applications of such compounds in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Properties

IUPAC Name

4-benzyl-N'-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-14-12-15(2)22-19(21-14)23-18(20)24-10-8-17(9-11-24)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFROMEGOURCVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/N2CCC(CC2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.